![molecular formula C22H12BrF2N3 B2942982 3-(4-bromophenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901030-64-6](/img/structure/B2942982.png)
3-(4-bromophenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a quinoline derivative, which is a type of nitrogen-rich organic compound . Quinolines are found in many natural products and exhibit remarkable activities as antimalarial , antibiotic , anti-tuberculosis , anticancer , and anti-HIV agents.
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like single crystal X-ray diffraction method . The molecular geometry parameters obtained were further optimized by density functional theory (DFT) using B3LYP/6-311G++(d, p) basis set in the ground state .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, the formazan molecule shows signs of rapid intramolecular H-atom exchange typical for this class of compounds .Physical And Chemical Properties Analysis
The physical properties of similar compounds were characterized by 1H and 13C Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopic methods .Aplicaciones Científicas De Investigación
Organic Electronics and Fluorescent Materials
- Fluorescent Properties and Applications : Pyrazolo[3,4-b]quinoline derivatives, including those with bromo and fluoro substitutions, are recognized for their efficient organic fluorescent characteristics. These compounds are suitable for use in light-emitting devices due to their stable fluorescence in various solvents and conditions. Their photophysical properties, such as absorption and emission spectra, quantum efficiency, and fluorescence lifetimes, are subject to modification by structural variations, including the introduction of fluorine atoms, which can influence their applications in molecular sensors and cellular imaging (Mu et al., 2010), (Szlachcic & Uchacz, 2018).
Pharmacological Research
- Anticancer Activity : Iridium(III) complexes based on pyrazole-appended quinoline-based BODIPY have shown potential in anticancer activity. Such complexes can strongly bind with DNA and proteins, suggesting their utility in cancer treatment and as theranostic agents for imaging and therapy (Paitandi et al., 2017).
- Antimicrobial Activity : Quinoline derivatives, including those with pyrazolyl-oxopropyl moieties, have demonstrated significant biological activities, including antimicrobial properties. This suggests their potential in developing new therapeutic agents (Raval et al., 2012).
Chemical Synthesis and Characterization
- Synthetic Approaches : The synthesis of pyrazoloquinoline derivatives involves various strategies, including microwave-assisted protocols, which offer a green, efficient, and rapid method for producing these compounds. This highlights the evolving synthetic methodologies in organic chemistry aimed at enhancing the eco-friendliness and efficiency of chemical synthesis (Khumalo et al., 2019).
Molecular Logic Gates
- Molecular Logic Gate Implementation : Pyrazoloquinoline derivatives have been utilized in the design of molecular logic gates, demonstrating the integration of chemical systems with computational logic. This application opens new avenues in the development of molecular-scale devices that can perform logical operations, potentially useful in computing and information processing at the molecular level (Uchacz et al., 2019).
Safety and Hazards
While specific safety and hazards information for this compound is not available, it’s generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition when handling similar compounds .
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-bromophenyl)-8-fluoro-1-(4-fluorophenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12BrF2N3/c23-14-3-1-13(2-4-14)21-19-12-26-20-10-7-16(25)11-18(20)22(19)28(27-21)17-8-5-15(24)6-9-17/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVMHUAQYMJVPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=C(C=C5)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12BrF2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromophenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Oxo-4-phenyl-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}butanamide](/img/structure/B2942900.png)
![(2-Fluorophenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2942901.png)

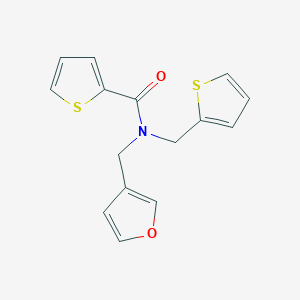
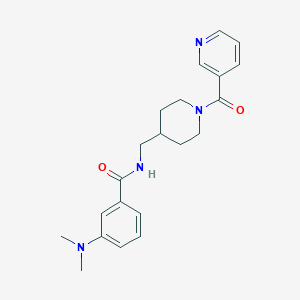
![3-(Benzo[d][1,3]dioxol-5-yl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine](/img/structure/B2942906.png)
![N-[(1-Cyclobutyltriazol-4-yl)methyl]prop-2-enamide](/img/structure/B2942907.png)
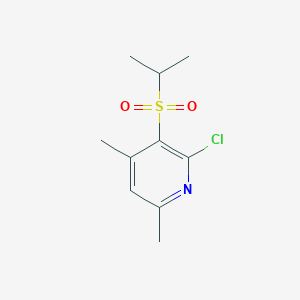
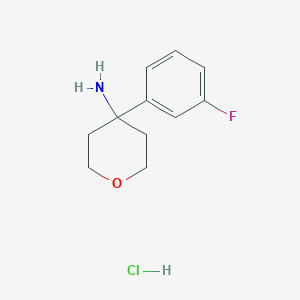
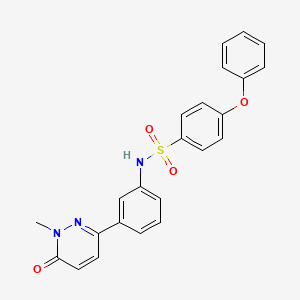
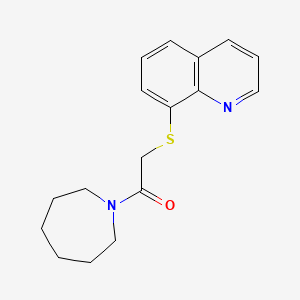
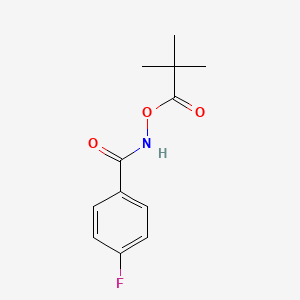
![2-[(2-Ethoxy-4-formylphenoxy)methyl]benzonitrile](/img/structure/B2942918.png)
![3-((5-((pyridin-3-ylmethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2942919.png)